![molecular formula C27H24FN3O2S B2443350 (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone CAS No. 1359452-01-9](/img/structure/B2443350.png)
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 647.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C. Its enthalpy of vaporization is 95.4±3.0 kJ/mol, and its flash point is 345.2±31.5 °C. The compound has an index of refraction of 1.669, a molar refractivity of 129.7±0.3 cm3, and a molar volume of 347.9±3.0 cm3 .
Scientific Research Applications
- Compound 22b : Among 27 derivatives, compound 22b emerged as the most potent RORc inverse agonist. It displayed an IC50 value of 2.39 μmol/L in AlphaScreen assay and 0.82 μmol/L in inhibiting cell-based luciferase reporter activity. Importantly, it exhibited a 120-fold selectivity for RORc over other nuclear receptors .
- Compound 6f : This compound inhibits EGFR kinase at a concentration of 2.05 µM. Notably, it demonstrated potent antiproliferative effects against the A549 cancer cell line (IC50 = 5.6 µM). Additionally, compound 6f induced apoptosis in cancer cells, as observed through DAPI staining and phase contrast microscopy .
- 4-Anilinoquinolinylchalcone Derivatives : A series of these derivatives were synthesized and evaluated for antiproliferative activities against human cancer cell lines (Huh-7 and MDA-MB-231). Interestingly, they exhibited low cytotoxicity against normal lung cells (MRC-5) .
RORc Inverse Agonists
Anticancer Activity
Antiproliferative Activities
properties
IUPAC Name |
[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c28-20-6-11-25-23(16-20)26(24(17-29-25)27(32)31-12-14-34-15-13-31)30-21-7-9-22(10-8-21)33-18-19-4-2-1-3-5-19/h1-11,16-17H,12-15,18H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSXPBCSOPLAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.